molecular formula C10H11BrFNO B1509919 4-Bromo-3-fluoro-2-(oxolan-2-yl)aniline

4-Bromo-3-fluoro-2-(oxolan-2-yl)aniline

Cat. No.: B1509919
M. Wt: 260.1 g/mol
InChI Key: NUEOGYFNARNFPK-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-(oxolan-2-yl)aniline is a useful research compound. Its molecular formula is C10H11BrFNO and its molecular weight is 260.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.1 g/mol

IUPAC Name

4-bromo-3-fluoro-2-(oxolan-2-yl)aniline

InChI

InChI=1S/C10H11BrFNO/c11-6-3-4-7(13)9(10(6)12)8-2-1-5-14-8/h3-4,8H,1-2,5,13H2

InChI Key

NUEOGYFNARNFPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=C(C=CC(=C2F)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 3-fluoro-2-tetrahydrofuran-2-yl-aniline (16) (131.9 g, 92%, 669.7 mmol) in methyl tert-butyl ether (1.456 L) and acetonitrile (485 mL) cooled to −20° C. was added N-bromosuccinimide (120.4 g, 99%, 669.7 mmol, Aldrich B81255) in 3 portions maintaining a reaction temperature below about −15° C. After complete addition stirring was continued at −15 to −10° C. for 30 minutes. 1H NMR of a worked-up aliquot showed 96% consumption of starting aniline so added another 4.82 g NBS and stirred at −10° C. for another 30 minutes. Aqueous 1 N Na2S2O3 (670 mL) was added to the reaction mixture. The cold bath was removed, the mixture stirred for 20 minutes, then diluted with EtOAc. The layers were separated and the organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine, dried over Na2SO4, decanted, and concentrated under reduced pressure giving a dark amber oil. The residue was diluted with hexane and eluted through a short plug of silica eluting with 25% EtOAc/hexane to 50% EtOAc/hexane. The desired filtrate was concentrated in vacuo giving 17 as a dark amber oil (182.9 g, 90% yield; 86% NMR purity). LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 260.12 (3.20 min). 1H NMR (300 MHz, CDCl3) δ 7.15 (dd, J=8.6, 7.6 Hz, 1H), 6.30 (dd, J=8.7, 1.3 Hz, 1H), 5.19-5.12 (m, 1H), 4.58 (s, 2H), 4.16-4.07 (m, 1H), 3.90-3.81 (m, 1H), 2.23-1.99 (m, 4H) ppm.
Quantity
131.9 g
Type
reactant
Reaction Step One
Quantity
1.456 L
Type
solvent
Reaction Step One
Quantity
485 mL
Type
solvent
Reaction Step One
Quantity
120.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
90%

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